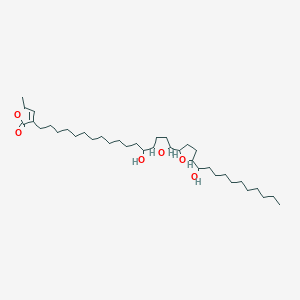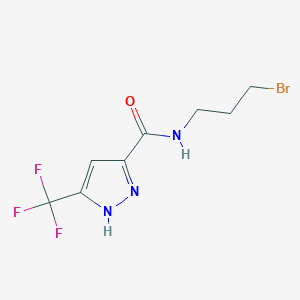
(S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate typically involves the reaction of (S)-tert-butyl (2-hydroxyethyl)carbamate with 3-bromobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: The major product is (S)-tert-Butyl (1-(3-bromophenyl)-2-oxoethyl)carbamate.
Reduction: The major product is (S)-tert-Butyl (1-phenyl-2-hydroxyethyl)carbamate.
Substitution: The major products depend on the nucleophile used, such as (S)-tert-Butyl (1-(3-azidophenyl)-2-hydroxyethyl)carbamate or (S)-tert-Butyl (1-(3-thiocyanatophenyl)-2-hydroxyethyl)carbamate.
Applications De Recherche Scientifique
(S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The bromophenyl group may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-tert-Butyl (1-phenyl-2-hydroxyethyl)carbamate
- (S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate
- (S)-tert-Butyl (1-(3-fluorophenyl)-2-hydroxyethyl)carbamate
Uniqueness
(S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can enhance the compound’s binding affinity and specificity in biological systems.
Propriétés
Formule moléculaire |
C13H18BrNO3 |
|---|---|
Poids moléculaire |
316.19 g/mol |
Nom IUPAC |
tert-butyl N-[1-(3-bromophenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) |
Clé InChI |
CYSVECFBQRKMKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-Imidazo[4,5-b]pyridine, 6-bromo-3-(triphenylmethyl)-](/img/structure/B8729990.png)





![N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline](/img/structure/B8730022.png)






